REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[CH:6][C:3]=1[CH:4]=[O:5].S(=O)(=O)([OH:15])N.CCOC(C)=O.[Cl:24]([O-:26])=[O:25].[Na+:27]>O>[Cl:24]([O-:26])=[O:25].[Na+:27].[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[CH:6][C:3]=1[C:4]([OH:15])=[O:5] |f:3.4,6.7|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)OC)O
|
Name
|
|
Quantity
|
1.255 kg
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
505 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)OC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until all of the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to between −10 and 0° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another hour at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (1.789 Kg)
|
Type
|
CUSTOM
|
Details
|
the combined organic layer was transferred to another flask
|
Type
|
CUSTOM
|
Details
|
EtOAc was removed by vacuum distillation at 40° C
|
Type
|
ADDITION
|
Details
|
6.92 Kg of toluene was added at between 30 to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled to between −10 to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[CH:6][C:3]=1[CH:4]=[O:5].S(=O)(=O)([OH:15])N.CCOC(C)=O.[Cl:24]([O-:26])=[O:25].[Na+:27]>O>[Cl:24]([O-:26])=[O:25].[Na+:27].[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[CH:6][C:3]=1[C:4]([OH:15])=[O:5] |f:3.4,6.7|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)OC)O
|
Name
|
|
Quantity
|
1.255 kg
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
505 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)OC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until all of the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to between −10 and 0° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another hour at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (1.789 Kg)
|
Type
|
CUSTOM
|
Details
|
the combined organic layer was transferred to another flask
|
Type
|
CUSTOM
|
Details
|
EtOAc was removed by vacuum distillation at 40° C
|
Type
|
ADDITION
|
Details
|
6.92 Kg of toluene was added at between 30 to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled to between −10 to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[CH:6][C:3]=1[CH:4]=[O:5].S(=O)(=O)([OH:15])N.CCOC(C)=O.[Cl:24]([O-:26])=[O:25].[Na+:27]>O>[Cl:24]([O-:26])=[O:25].[Na+:27].[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[CH:6][C:3]=1[C:4]([OH:15])=[O:5] |f:3.4,6.7|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)OC)O
|
Name
|
|
Quantity
|
1.255 kg
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
505 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)OC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until all of the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to between −10 and 0° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another hour at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (1.789 Kg)
|
Type
|
CUSTOM
|
Details
|
the combined organic layer was transferred to another flask
|
Type
|
CUSTOM
|
Details
|
EtOAc was removed by vacuum distillation at 40° C
|
Type
|
ADDITION
|
Details
|
6.92 Kg of toluene was added at between 30 to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled to between −10 to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |